molecular formula C18H36O2 B074700 (Z)-9-Octadecene-1,12-diol CAS No. 1577-55-5

(Z)-9-Octadecene-1,12-diol

Katalognummer B074700
CAS-Nummer: 1577-55-5
Molekulargewicht: 284.5 g/mol
InChI-Schlüssel: DKBBOWMEYUBDGN-RAXLEYEMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-9-Octadecene-1,12-diol, also known as 9Z-ODA, is a naturally occurring fatty alcohol found in various plants and insects. It has gained significant attention in recent years due to its potential applications in various scientific fields.

Wirkmechanismus

The mechanism of action of (Z)-9-Octadecene-1,12-diol is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in inflammation, cancer, and diabetes. It is also believed to act on the nervous system of insects, disrupting their behavior and causing their death.
Biochemical and Physiological Effects:
(Z)-9-Octadecene-1,12-diol has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the growth of cancer cells, and improve glucose tolerance in diabetic animals. It has also been found to disrupt the behavior of insects, leading to their death.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using (Z)-9-Octadecene-1,12-diol in lab experiments include its natural origin, low toxicity, and potential applications in various scientific fields. However, its limitations include its low solubility in water, which may limit its use in certain experiments, and the need for further research to fully understand its mechanism of action.

Zukünftige Richtungen

There are several future directions for the research on (Z)-9-Octadecene-1,12-diol. These include investigating its potential applications in the treatment of various inflammatory diseases, cancer, and diabetes. Further research is also needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Additionally, its potential as an insecticide and repellent needs to be further explored, with the aim of developing more effective and environmentally friendly insect control methods.
Conclusion:
In conclusion, (Z)-9-Octadecene-1,12-diol is a naturally occurring fatty alcohol with potential applications in various scientific fields. Its anti-inflammatory, anti-cancer, and anti-diabetic properties, as well as its insecticidal and repellent effects, make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesemethoden

(Z)-9-Octadecene-1,12-diol can be synthesized by the reduction of (Z)-9-Octadecen-1-ol using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction takes place in a solvent such as tetrahydrofuran or diethyl ether and under controlled conditions of temperature and pressure.

Wissenschaftliche Forschungsanwendungen

(Z)-9-Octadecene-1,12-diol has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to have insecticidal and repellent effects on various insects.

Eigenschaften

CAS-Nummer

1577-55-5

Produktname

(Z)-9-Octadecene-1,12-diol

Molekularformel

C18H36O2

Molekulargewicht

284.5 g/mol

IUPAC-Name

(Z)-octadec-9-ene-1,12-diol

InChI

InChI=1S/C18H36O2/c1-2-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19/h10,13,18-20H,2-9,11-12,14-17H2,1H3/b13-10-

InChI-Schlüssel

DKBBOWMEYUBDGN-RAXLEYEMSA-N

Isomerische SMILES

CCCCCCC(C/C=C\CCCCCCCCO)O

SMILES

CCCCCCC(CC=CCCCCCCCCO)O

Kanonische SMILES

CCCCCCC(CC=CCCCCCCCCO)O

Andere CAS-Nummern

7706-08-3
1577-55-5

Synonyme

9-octadecene-1,12-diol

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.